4-Methylbenzaldehyde

Catalog No.
S583444
CAS No.
104-87-0
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzaldehyde

CAS Number

104-87-0

Product Name

4-Methylbenzaldehyde

IUPAC Name

4-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3

InChI Key

FXLOVSHXALFLKQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=O

Solubility

Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform
In water, 2.27X10+3 mg/L at 25 °C
2.27 mg/mL at 25 °C

Synonyms

p-Tolualdehyde; 4-Tolualdehyde; NSC 2224; p-Formyltoluene; p-Methylbenzaldehyde; p-Toluic Aldehyde

Canonical SMILES

CC1=CC=C(C=C1)C=O
  • Condensation Reactions: 4-Methylbenzaldehyde can participate in various condensation reactions with different nucleophiles, leading to the formation of diverse compounds such as Schiff bases, imines, hydrazones, and pyridines. These reactions are crucial for the synthesis of pharmaceuticals, dyes, and other functional materials .
  • Aldol Condensation: Specifically, 4-Methylbenzaldehyde can undergo aldol condensation with other carbonyl compounds to form β-hydroxy carbonyl derivatives. These intermediates can further undergo dehydration or other transformations to yield various unsaturated aldehydes, ketones, and other valuable organic compounds used in the synthesis of natural products and drug discovery .

Material Science Applications

-Methylbenzaldehyde finds applications in material science research due to its ability to participate in the formation of specific functional materials.

  • Liquid Crystals: 4-Methylbenzaldehyde derivatives with specific functional groups can be used as building blocks for the synthesis of liquid crystals. These liquid crystals exhibit unique optical properties and find applications in display technologies and other optoelectronic devices .
  • Polymers: 4-Methylbenzaldehyde can be incorporated into the synthesis of specific polymers, imparting desirable properties such as thermal stability or specific functionalities. These polymers find potential applications in various fields, including electronics, coatings, and membranes .

Research in Catalysis

Recent research explores the potential of 4-Methylbenzaldehyde as a ligand in catalyst design.

  • Transition Metal Complexes: Studies have shown that 4-Methylbenzaldehyde can coordinate with transition metals to form complexes that exhibit catalytic activity in various reactions, such as hydrogenation, oxidation, and C-C bond formation. This research area holds promise for developing new and efficient catalysts for various chemical transformations .

4-Methylbenzaldehyde, also known as p-tolualdehyde or p-methylbenzaldehyde, is an aromatic aldehyde with the chemical formula C8H8O\text{C}_8\text{H}_8\text{O} or CH3C6H4CHO\text{CH}_3\text{C}_6\text{H}_4\text{CHO}. This compound is a colorless liquid at room temperature and possesses a characteristic cherry-like scent, reminiscent of benzaldehyde. It is primarily used in the fragrance industry due to its pleasant aroma and is also a precursor for synthesizing terephthalic acid, which is utilized in producing various plastics .

Typical of aldehydes. Key reactions include:

  • Oxidation: It can be oxidized to form 4-methylbenzoic acid.
  • Reduction: The compound can be reduced to 4-methylbenzyl alcohol.
  • Condensation Reactions: It participates in various condensation reactions, such as the formation of Schiff bases with primary amines.
  • Rearrangements: Under specific conditions, it can undergo rearrangement reactions leading to different structural isomers .

There are several methods for synthesizing 4-methylbenzaldehyde:

  • Friedel-Crafts Formylation: This is the most common method, where toluene reacts with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions to produce 4-methylbenzaldehyde.
  • Direct Synthesis from Acetaldehyde: Recent studies have explored synthesizing 4-methylbenzaldehyde directly from acetaldehyde using various catalysts, including hydroxyapatite, through a dehydrogenation mechanism .
  • Photochemical Methods: Ultraviolet light irradiation of toluene in the presence of oxygen has also been reported to yield 4-methylbenzaldehyde as a major product .

4-Methylbenzaldehyde finds applications in multiple fields:

  • Fragrance Industry: Due to its cherry-like scent, it is widely used in perfumes and scented products.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Plastic Production: As a precursor for terephthalic acid, it plays a crucial role in producing polyester resins and fibers .

Interaction studies involving 4-methylbenzaldehyde focus on its reactivity with various functional groups. It has been shown to interact with amines to form imines, which are valuable intermediates in organic synthesis. Additionally, its interactions with metal catalysts have been investigated for potential applications in catalysis and material science. The compound's behavior under different reaction conditions provides insights into its versatility in synthetic chemistry .

Several compounds share structural similarities with 4-methylbenzaldehyde. Here are some notable examples:

Compound NameChemical FormulaUnique Features
BenzaldehydeC7H6O\text{C}_7\text{H}_6\text{O}Simplest aromatic aldehyde; no methyl group.
2-MethylbenzaldehydeC8H8O\text{C}_8\text{H}_8\text{O}Isomer with methyl group at the ortho position.
3-MethylbenzaldehydeC8H8O\text{C}_8\text{H}_8\text{O}Isomer with methyl group at the meta position.
TolueneC7H8\text{C}_7\text{H}_8Parent compound without aldehyde functionality.

Uniqueness of 4-Methylbenzaldehyde

4-Methylbenzaldehyde's unique positioning of the methyl group at the para position relative to the aldehyde functional group distinguishes it from other methyl-substituted benzaldehydes. This arrangement influences its chemical behavior, reactivity, and sensory properties, making it particularly valuable in fragrance applications and as an intermediate in organic synthesis .

The synthesis of 4-methylbenzaldehyde dates to the late 19th century, with the Gattermann-Koch reaction emerging as a pivotal method. This reaction involves the formylation of toluene using carbon monoxide and hydrogen chloride in the presence of Lewis acids like aluminum chloride. By the mid-20th century, industrial demand for terephthalic acid—a precursor to polyethylene terephthalate (PET)—drove advancements in 4-methylbenzaldehyde oxidation techniques. The development of the Amoco process, which employs cobalt-manganese-bromide catalysts for the aerobic oxidation of p-xylene to terephthalic acid, further cemented its industrial relevance.

Current Research Landscape and Academic Interest

Contemporary research explores 4-methylbenzaldehyde’s role in green chemistry, including catalytic oxidation methods using environmentally benign catalysts. Recent studies also highlight its utility in synthesizing Schiff bases for coordination chemistry and its antimicrobial properties against pathogens like Staphylococcus aureus. Additionally, its derivatives are investigated for applications in photodynamic therapy and organic semiconductors.

Nomenclature and Classification in Scientific Literature

The IUPAC name 4-methylbenzaldehyde is systematically derived from the benzene ring substituted with a methyl group at the 4-position and a formyl group at the 1-position. Alternative names include p-tolualdehyde and 4-formyltoluene. It belongs to the class of benzoyl derivatives (CID 7725 in PubChem) and is classified under the EC number 203-246-9.

Chemical and Physical Properties

4-Methylbenzaldehyde is a colorless to pale yellow liquid with a cherry-like odor. Its key physicochemical properties are summarized below:

PropertyValueReference
Molecular Weight120.15 g/mol
Melting Point-6 °C
Boiling Point204–205 °C (at 760 mmHg)
Density1.019 g/mL at 25 °C
Solubility in Water0.25 g/L at 25 °C
Refractive Index (n₂₀)1.535–1.540
Vapor Pressure0.33 hPa at 25 °C

The compound’s solubility in organic solvents (e.g., ethanol, acetone) facilitates its use in synthetic protocols. Its IR spectrum shows characteristic C=O stretching at 1,700 cm⁻¹ and aromatic C–H vibrations near 3,050 cm⁻¹.

Synthesis and Production Methods

Gattermann-Koch Formylation

The classical synthesis involves toluene, carbon monoxide, and HCl under high pressure with AlCl₃ catalysis:
$$
\text{Toluene} + \text{CO} + \text{HCl} \xrightarrow{\text{AlCl}_3} \text{4-Methylbenzaldehyde}
$$
This method achieves yields up to 70%, though safety concerns over HCl handling have prompted alternatives.

Oxidation of p-Xylene

Modern industrial production relies on the aerobic oxidation of p-xylene using cobalt-manganese-bromide catalysts:
$$
\text{p-Xylene} + \text{O}_2 \xrightarrow{\text{Co/Mn/Br}} \text{4-Methylbenzaldehyde} \rightarrow \text{Terephthalic Acid}
$$
This process is integral to PET manufacturing, with global production exceeding 50 million metric tons annually.

Applications in Industry and Research

Fragrance and Flavor Industry

4-Methylbenzaldehyde’s cherry-like aroma makes it valuable in perfumes and food flavorings (FEMA No. 3068). It is a key component in synthetic almond and fruity fragrances.

Polymer Production

Over 90% of synthesized 4-methylbenzaldehyde is oxidized to terephthalic acid, a monomer for PET plastics and textiles.

Pharmaceutical Intermediates

Schiff bases derived from 4-methylbenzaldehyde exhibit antimicrobial and anticancer activities. For example, its condensation with hydrazides yields compounds with IC₅₀ values of 35–75 μM against cancer cell lines.

Spectral Characteristics and Analytical Methods

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 2.42 (s, 3H, CH₃), 7.25–7.80 (m, 4H, Ar–H), 9.95 (s, 1H, CHO).
  • ¹³C NMR: δ 21.4 (CH₃), 129.2–134.5 (Ar–C), 192.1 (C=O).

Mass Spectrometry

The GC-MS profile shows principal fragments at m/z 91 (tropylium ion), 119 (M⁺ – CH₃), and 120 (molecular ion).

Industrial Production Pathways

Friedel-Crafts Formylation of Toluene with Gattermann-Koch Conditions

The Friedel-Crafts formylation of toluene represents the primary industrial route for 4-methylbenzaldehyde production, utilizing the well-established Gattermann-Koch reaction conditions [2] [6]. This methodology involves the reaction of toluene with carbon monoxide and hydrogen chloride in the presence of aluminum chloride and copper chloride catalysts under specific temperature and pressure conditions [2] [8].

The reaction mechanism proceeds through the formation of a formyl cation equivalent generated from the interaction of carbon monoxide and hydrogen chloride with the Lewis acid catalyst system [5]. The aluminum chloride serves as the primary Lewis acid catalyst, while copper chloride functions as a co-catalyst essential for the reaction's success [31]. Under these conditions, carbon monoxide and hydrogen chloride behave analogously to formyl chloride, facilitating electrophilic aromatic substitution on the toluene ring [31].

ParameterOptimal ConditionsReference
Temperature20-25°C [31]
Pressure90-125 atm CO [21]
Catalyst SystemAlCl₃ + Cu₂Cl₂ [31]
Yield50% [31]
SelectivityPara-selective [2]

The industrial implementation of this process requires careful control of reaction parameters to maximize yield and selectivity [21]. Trifluoromethanesulphonic acid has been demonstrated as an alternative catalyst system, achieving regioselective formylation at carbon monoxide pressures of 90-125 atmospheres [21]. The reaction exhibits preferential para-substitution due to the methyl group's directing effect, making this approach particularly suitable for 4-methylbenzaldehyde production [8].

Carbon Monoxide and Hydrogen Chloride Approaches

Alternative industrial approaches utilizing carbon monoxide and hydrogen chloride have been developed to optimize reaction conditions and improve economic viability [6]. These methodologies focus on modifying catalyst systems and reaction parameters to enhance conversion efficiency and product selectivity [8].

The modified Gattermann-Koch reaction employs variations in catalyst composition and reaction conditions to achieve improved performance [6]. Research has demonstrated that the ratio of carbon monoxide to hydrogen chloride significantly influences reaction outcomes, with optimal ratios of 2:1 by volume providing enhanced yields [31]. The presence of traces of copper chloride and zinc chloride has been shown to be essential for reaction completion [5].

Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)Selectivity
AlCl₃/Cu₂Cl₂20-2590-12550Para-selective
AlBr₃Variable90-12590High
CF₃SO₃HVariable90-125VariableRegioselective

Advanced catalyst systems incorporating aluminum bromide have demonstrated superior performance compared to traditional aluminum chloride systems, achieving yields up to 90% for benzaldehyde synthesis [31]. The application of these catalyst modifications to 4-methylbenzaldehyde production represents a significant advancement in industrial synthesis methodology.

Laboratory-Scale Synthetic Routes

Isoprene and Acrolein Two-Step Reaction

The two-step synthesis of 4-methylbenzaldehyde from isoprene and acrolein represents an innovative laboratory-scale approach that demonstrates the potential for renewable feedstock utilization [1]. This methodology employs a Diels-Alder reaction followed by dehydrogenation to construct the aromatic aldehyde framework [1].

The first step involves the reaction of isoprene and acrolein in a 1:1 molar ratio under Lewis acidic ionic liquid catalysis to form 4-methylcyclohexene-3-carbaldehyde as an intermediate [1]. The reaction proceeds through a cycloaddition mechanism facilitated by the ionic liquid catalyst system [1]. Optimal conditions for this step include temperatures ranging from 50-300°C with reaction times of 5 minutes to 24 hours [1].

Reaction ParameterOptimal RangeProduct Yield
Molar Ratio (Isoprene:Acrolein)1:1High
Temperature50-300°CVariable
CatalystLewis Acidic Ionic LiquidGood
Reaction Time5 min - 24 hDependent

The second step involves dehydrogenation of the cyclohexene intermediate using graphite oxide as a catalyst in the presence of oxygen [1]. The mass ratio of organic solvent to 4-methylcyclohexene-3-carbaldehyde ranges from 300:1 to 1:10, while the mass ratio of substrate to graphite oxide catalyst varies from 2:1 to 100:1 [1]. The addition of molecular sieves as co-catalysts enhances reaction efficiency [1].

This synthetic route offers several advantages including the use of renewable feedstock materials, as both isoprene and acrolein can be derived from biomass sources [1]. The methodology demonstrates high selectivity and yields while employing relatively mild reaction conditions compared to traditional industrial processes [1].

UV Light-Irradiated Oxygenation of p-Xylene

The UV light-irradiated oxygenation of p-xylene represents a photocatalytic approach to 4-methylbenzaldehyde synthesis that offers unique selectivity advantages [12]. This methodology utilizes organic photocatalysts in combination with molecular oxygen under ultraviolet irradiation to achieve selective oxidation [12].

The photocatalytic system employs 9-mesityl-10-methylacridinium as a photocatalyst in the presence of copper complexes to facilitate the oxygenation of p-xylene [12]. The reaction proceeds through a photoredox mechanism where the photocatalyst forms a long-lived electron-transfer state upon irradiation [12]. The mesityl radical cation oxidizes p-xylene to form a radical cation intermediate, which subsequently undergoes oxygenation [12].

PhotocatalystWavelengthOxidation PotentialSelectivity
Acr⁺-Mesλ > 390 nm2.06 V vs SCEHigh
p-Xylene substrate-1.93 V vs SCE-
Product selectivity--Excellent

The reaction demonstrates exceptional selectivity due to the difference in oxidation potentials between p-xylene and the product 4-methylbenzaldehyde [12]. Since the oxidation potential of 4-methylbenzaldehyde exceeds that of the photocatalyst's reduction potential, over-oxidation is prevented, resulting in highly selective aldehyde formation [12].

The photocatalytic oxygenation occurs via a mechanism involving immediate deprotonation of the p-xylene radical cation to produce a neutral radical species [12]. This approach offers advantages in terms of selectivity and mild reaction conditions, making it particularly suitable for laboratory-scale synthesis where high purity products are required [9].

Green Chemistry Approaches and Sustainable Synthesis

Catalytic Transformations Using Environmentally Benign Reagents

Green chemistry approaches to 4-methylbenzaldehyde synthesis focus on the utilization of environmentally benign reagents and sustainable catalytic systems [13] [14]. These methodologies emphasize the replacement of traditional harsh chemicals with renewable and less toxic alternatives while maintaining high efficiency and selectivity [15].

Ionic liquid-based catalytic systems represent a significant advancement in sustainable synthesis [16]. Ethanolamine acetate ionic liquid, prepared from renewable sources, has demonstrated exceptional activity for aldol condensation reactions leading to aromatic aldehyde formation [13]. This catalyst system exhibits high stability and can be recycled multiple times without significant loss of activity [13].

Catalyst TypeSustainability MetricPerformanceRecyclability
EAOAc Ionic LiquidRenewable precursorsHigh activityExcellent
Traditional Lewis AcidsNon-renewableVariableLimited
Bio-derived CatalystsFully renewableModerate to HighGood

The development of metal-organic framework catalysts has opened new avenues for sustainable synthesis [35]. These materials offer high surface areas, tunable pore structures, and the ability to incorporate various active sites for selective transformations [35]. Metal-organic frameworks demonstrate particular promise for gas-phase reactions and can facilitate the oxidation of aromatic compounds under mild conditions [35].

Photocatalytic approaches using titanium dioxide and modified titanium-based systems provide environmentally friendly alternatives to traditional chemical oxidation [33] [36]. These systems operate under ambient conditions using visible or ultraviolet light as the energy source, eliminating the need for harsh chemical oxidants [33]. The photocatalytic degradation and selective oxidation capabilities of these materials make them attractive for sustainable aldehyde synthesis [36].

Self-Terminated Cascade Reactions from Ethanol

Self-terminated cascade reactions from ethanol represent an innovative approach to 4-methylbenzaldehyde synthesis that utilizes renewable bioethanol as the starting material [11] [26]. This methodology employs hydroxyapatite catalysts to facilitate sequential aldol condensations and dehydrocyclization reactions that produce aromatic aldehydes directly from ethanol [11].

The reaction mechanism involves the initial dehydrogenation of ethanol to acetaldehyde, followed by sequential aldol condensations between acetaldehyde and enals [26] [27]. The process culminates in dehydrocyclization reactions that form aromatic products including 2-methylbenzaldehyde and 4-methylbenzaldehyde [11]. The selectivity for methylbenzaldehydes exceeds 30% due to rapid cyclization reactions and steric protection that prevents further chain growth [11].

Catalyst SystemEthanol ConversionMethylbenzaldehyde SelectivityReaction Conditions
HydroxyapatiteHigh>30%Moderate temperature
Zinc Hydroxyapatite99.1%VariableOptimized conditions
Cobalt HydroxyapatiteVariableModerateControlled atmosphere

Zinc hydroxyapatite catalysts have demonstrated exceptional performance with specific rates of 1.95 × 10⁻⁷ mol aromatics per gram catalyst per second, representing the highest activity reported in the literature for this transformation [25]. The zinc substitution at calcium sites in the hydroxyapatite structure creates strong basic sites that facilitate ethanol dehydrogenation while lowering energy barriers [25].

The reaction pathway involves the coupling of two acetaldehyde molecules to form 2-butenal as the rate-determining step [25]. Subsequent nucleophilic attack of the gamma-carbon of deprotonated 2-butenal on the carbonyl carbon of another 2-butenal molecule forms 2,4,6-octatrienal, which undergoes cyclization to produce aromatic compounds [25].

Advanced catalyst systems incorporating nickel sites with controlled exposure through sulfur modification have achieved ultrahigh selectivity for long-chain alcohols and aldehydes [30]. These catalysts demonstrate selectivities of 15.2% for hexanol and 59.0% for octanol and higher alcohols at nearly complete ethanol conversion [30]. The selectively exposed nickel sites provide strong adsorption for aldehydes while remaining inert toward side reactions [30].

Physical Description

Liquid
Colorless liquid with a floral odor; [HSDB]

Color/Form

COLORLESS LIQUID

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Boiling Point

204 °C
BP: 106 °C at 10 mm Hg
204.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.0194 g/cu cm at 17 °C

LogP

log Kow = 2.26 (est)

Odor

Floral odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

-6 °C

UNII

GAX22QZ28Q

GHS Hazard Statements

Aggregated GHS information provided by 1784 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (92.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.25 [mmHg]
2.5X10-1 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

104-87-0

Metabolism Metabolites

Aromatic aldehydes are oxidized in vivo almost entirely to corresponding acid. Thus, in rabbits, p-tolualdehyde is converted to p-toluic acid which has been detected in urine as the ester glucuronide.
p-Tolualdehyde was oxidized to p-toluic acid by resting cells of pseudomonas aeruginosa. Perillaldehyde dehydrogenase, isolated from soil pseudomonad, catalyzed the oxidn of m- & p-tolualdehyde but not o-tolualdehyde.
Aldehydes are readily oxidized to organic acids. Oxidation of aldehydes is catalyzed by aldehyde dehydrogenase, which has been found in the brain, erythrocytes, liver, kidney, heart, and placenta. /Aldehydes/
... The detoxification of aldehydes can be seen to proceed basically via two routes: (1) an oxidation to yield readily metabolized acids; (2) inactivation by reaction with sulfhydryl groups, particularly glutathione. Under conditions that either deplete glutathione levels, or that result in an inhibition of aldehyde dehydrogenase (for example, Antabuse treatment), the acute and chronic effects of aldehyde toxicity might be more fully expressed. /Aldehydes/
For more Metabolism/Metabolites (Complete) data for 4-METHYLBENZALDEHYDE (7 total), please visit the HSDB record page.

Wikipedia

4-Methylbenzaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

Methods of Manufacturing

4-Methylbenzaldehyde is produced industrially by a modified Gattermann-Koch reaction. Toluene is reacted with carbon monoxide in the presence of hydrogen fluoride and tantalum(V) fluoride or hydrogen fluoride and boron trifluoride.
Toluene + dimethylformamide (Vilsmeier reaction)
Toluene + carbon monoxide (Gattermann-Koch reaction)

General Manufacturing Information

Benzaldehyde, 4-methyl-: ACTIVE

Analytic Laboratory Methods

THE TOLUALDEHYDES, O-, M-, & P-TOLUALDEHYDE WERE DETECTED IN EXHAUST GASES BY GAS CHROMATOGRAPHY. MINIMUM DETECTABLE ALDEHYDES WERE 0.01 UG.
ALDEHYDES IN AIR SAMPLES WERE REACTED WITH 2,4-DINITROPHENYLHYDRAZINE TO FORM 2,4-DINITROPHENYLHYDRAZONE DERIVATIVES. THE DERIVATIVES WERE EXTRACTED WITH CHLOROFORM & CONCENTRATED. THE RESIDUE IN ACETONITRILE WAS ANALYZED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
Method #IP-6A. Determination of Formaldehyde and Other Aldehydes in Indoor Air Using a Solid Adsorbent Cartridge. Detection limit = 0.010 ppb.
Method #IP-6B. Determination of Formaldehyde and Other Aldehyders in Indoor Air Using a Continuous Colorimetric Analyzer. Detection limit = 0.030 ppb.
For more Analytic Laboratory Methods (Complete) data for 4-METHYLBENZALDEHYDE (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Simultaneous production of p-tolualdehyde and hydrogen peroxide in photocatalytic oxygenation of p-xylene and reduction of oxygen with 9-mesityl-10-methylacridinium ion derivatives

Kei Ohkubo, Kentaro Mizushima, Ryosuke Iwata, Kazunori Souma, Nobuo Suzuki, Shunichi Fukuzumi
PMID: 20062875   DOI: 10.1039/b920606j

Abstract

Photooxygenation of p-xylene by oxygen occurs efficiently under photoirradiation of 9-mesityl-2,7,10-trimethylacridinium ion (Me(2)Acr(+)-Mes) to yield p-tolualdehyde and hydrogen peroxide, which is initiated via photoinduced electron transfer of Me(2)Acr(+)-Mes to produce the electron-transfer state.


Interaction of 4-methylbenzaldehyde with rabbit pulmonary cytochrome P-450 in the intact animal, microsomes, and purified systems. Destructive and protective reactions

J M Patel, C R Wolf, R M Philpot
PMID: 475845   DOI: 10.1016/0006-2952(79)90220-x

Abstract




Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde

Lu Song, Dan Gao, Shangfu Li, Yanwei Wang, Hongxia Liu, Yuyang Jiang
PMID: 28881295   DOI: 10.1016/j.jchromb.2017.08.036

Abstract

A high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for simultaneous quantitative analysis of hydrazine and acetylhydrazine in human plasma based on the strategy of p-tolualdehyde derivatization. The derivatization reactions were easily realized by ultrasonic manipulation for 40min. Good separation of the derivatization products was achieved using a C
column by gradient elution. The optimized mass transition ion-pairs (m/z) monitored for the two hydrazine derivatives were m/z 237.1≫>119.9 and m/z 176.9≫>117.8, respectively. The limit of detection (LOD) and limit of quantification (LOQ) for hydrazine were 0.002 and 0.005ngmL
separately. And they were 0.03 and 0.05ngmL
for acetylhydrazine, respectively. The linear range was 0.005-50ngmL
for hydrazine and 0.05-500ngmL
for acetylhydrazine with R
greater than 0.999. The recovery range was determined to be 95.38-108.12% with the relative standard deviation (RSD) in the range of 1.24-14.89%. The method was successfully applied to detect 30 clinical plasma samples of pulmonary tuberculosis patients treated with isoniazid. The concentrations were from 0.04-1.99ngmL
for hydrazine and 0.06-142.43ngmL
for acetylhydrazine. The results indicated that our developed method had the potential for the detection of hydrazine toxicology in complex biological samples. Furthermore, the method has an important significance to clinical treatment with drugs.


Oxidation of tolualdehydes to toluic acids catalyzed by cytochrome P450-dependent aldehyde oxygenase in the mouse liver

K Watanabe, T Matsunaga, I Yamamoto, H Yashimura
PMID: 7736922   DOI:

Abstract

Mouse hepatic microsomal enzymes catalyzed the oxidation of o-, m-, and p-tolualdehydes, intermediate metabolites of xylene, to the corresponding toluic acids. Cofactor requirement for the catalytic activity indicates that the microsomes contain NAD- and NADPH-dependent enzymes for this reaction. GC/MS analyses of the carboxylic acids formed by incubation under oxygen-18 gas indicate that the mechanism for this oxidation is an oxygenation and a dehydrogenation for the NADPH- and NAD-dependent reaction. Vmax/Km (nmol/min/mg protein) ratios indicate that the NADPH-dependent activity is more pronounced than the NAD-dependent activity. These results suggest that the NADPH-dependent reaction is mainly responsible for the microsomal oxidation of tolualdehydes. The NADPH-dependent activity was significantly inhibited by SKF 525-A, disulfiram and menadione, inhibitors of cytochrome P450 (P450), suggesting the involvement of P450 in the reaction. In a reconstituted system, P450 MUT-2 (CYP2C29) purified from mouse hepatic microsomes catalyzed the oxidation of o-, m-, and p-tolualdehydes to the carboxylic acids, and the specific activities (nmol/min/nmol P450) were 1.44, 2.81, and 2.32, respectively. Rabbit antibody raised against P450 MUT-2 significantly inhibited the NADPH-dependent oxidation of tolualdehydes to toluic acids by 88% (o-), 63% (m-), and 62% (p-) using mouse hepatic microsomes. The present study demonstrated that a mouse hepatic microsomal aldehyde oxygenase, P450 MUT-2, catalyzed the most of oxidative activity of tolualdehydes to toluic acids in the microsomes.


RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 33454360   DOI: 10.1016/j.fct.2021.111982

Abstract

The existing information supports the use of this material as described in this safety assessment. p-Tolualdehyde was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization potential, and environmental safety. Data from read-across analog benzaldehyde (CAS # 100-52-7) show that p-tolualdehyde is not expected to be genotoxic. Data from read-across analog cuminaldehyde (CAS # 122-03-2) provided p-tolualdehyde a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm
for the skin sensitization endpoint. The repeated dose toxicity, developmental and reproductive toxicity, and local respiratory toxicity endpoints were completed using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to p-tolualdehyde is below the TTC (0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively). The phototoxicity/photoallergenicity endpoints were evaluated based on data from read-across analog 4-ethylbenzaldehyde (CAS # 4748-78-1); p-tolualdehyde is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; p-tolualdehyde was found not to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are <1.


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